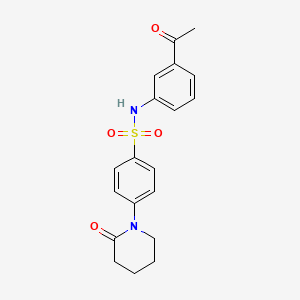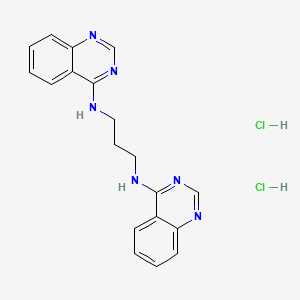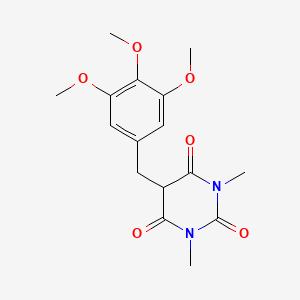
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol, also known as Fasudil, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Fasudil was first developed as a vasodilator, but its pharmacological properties have since been explored for a variety of other indications.
Mechanism of Action
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is a potent inhibitor of Rho-kinase, an enzyme that plays a key role in regulating smooth muscle contraction and cell motility. By inhibiting Rho-kinase, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol reduces the constriction of blood vessels and promotes vasodilation. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol also has neuroprotective effects, which are thought to be mediated through its ability to inhibit Rho-kinase and reduce inflammation.
Biochemical and Physiological Effects
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In addition to its vasodilatory and neuroprotective effects, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to reduce oxidative stress, inhibit apoptosis, and modulate the immune response. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has several advantages as a research tool. It is a well-characterized molecule with a known mechanism of action, making it a useful tool for studying Rho-kinase signaling pathways. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is also relatively easy to synthesize and has a low toxicity profile, making it a safe and effective tool for in vitro and in vivo experiments.
One limitation of 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is its poor solubility in water, which can make it difficult to administer in certain experimental settings. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is also metabolized quickly in vivo, which can limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a treatment.
Another potential area of research is 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol's effects on cancer. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to have anti-cancer effects in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy.
Finally, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol's effects on cardiovascular disease and stroke continue to be an area of active research. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to reduce blood pressure and improve blood flow in animal models of hypertension and stroke, and further research is needed to determine its potential as a treatment for these conditions.
Synthesis Methods
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol can be synthesized through a multistep process that involves the condensation of 2-methoxyphenol with 3,4-dimethoxybenzaldehyde to form a Schiff base. This intermediate is then reduced with sodium borohydride to yield the final product, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol.
Scientific Research Applications
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been the subject of numerous scientific studies, primarily for its potential therapeutic applications. Research has focused on its effects on cardiovascular disease, stroke, and neurodegenerative disorders. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has also been studied for its potential as an anti-cancer agent.
properties
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-12-4-5-15(20)14(9-12)18-13-10-17(23-3)16(22-2)8-11(13)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAUCQPRSJTDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2C3=CC(=C(C=C3CCN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4880237.png)
![N-(2-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4880244.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B4880245.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B4880247.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B4880249.png)


![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4880264.png)

![5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4880287.png)


![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-thiopyran-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4880312.png)
